molecular formula C14H23NO3 B2750258 Tert-butyl 6-oxo-decahydroisoquinoline-2-carboxylate CAS No. 1782700-60-0

Tert-butyl 6-oxo-decahydroisoquinoline-2-carboxylate

Cat. No.: B2750258
CAS No.: 1782700-60-0
M. Wt: 253.342
InChI Key: MNWQGQXNDLLERG-UHFFFAOYSA-N
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Description

Tert-butyl 6-oxo-decahydroisoquinoline-2-carboxylate (CAS 1782700-60-0) is a versatile boc-protected decahydroisoquinoline scaffold with significant utility in medicinal chemistry and drug discovery research. This compound, with the molecular formula C 14 H 23 NO 3 and a molecular weight of 253.34 g/mol , serves as a crucial synthetic intermediate for constructing more complex biologically active molecules. The structure features a rigid fused bicyclic ring system and a reactive ketone at the 6-position, which provides a handle for further functionalization, alongside a tert-butoxycarbonyl (Boc) protecting group that stabilizes the secondary amine and facilitates facile deprotection under mild acidic conditions for subsequent derivatization . This high-purity building block is particularly valuable for researching compounds that interact with central nervous system targets and for developing cardiovascular agents, as evidenced by patents covering decahydroisoquinoline carboxylic acids for treating hypertension . Furthermore, structurally related oxo-tetrahydroisoquinoline carboxylic acids have demonstrated potent activity as STING (Stimulator of Interferon Genes) protein inhibitors, highlighting the potential of this chemotype in immunology and oncology research for treating cancer, autoimmune diseases, and other disorders . Researchers utilize this compound to explore structure-activity relationships, develop novel synthetic routes, and create proprietary compound libraries. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications. Identifiers & Properties • CAS Number : 1782700-60-0 • Molecular Formula : C 14 H 23 NO 3 • Molecular Weight : 253.34 g/mol • SMILES : CC(C)(C)OC(=O)N1CCC2CC(=O)CCC2C1 • InChI Key : MNWQGQXNDLLERG-UHFFFAOYSA-N • Storage : Requires cold-chain transportation

Properties

IUPAC Name

tert-butyl 6-oxo-1,3,4,4a,5,7,8,8a-octahydroisoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-14(2,3)18-13(17)15-7-6-10-8-12(16)5-4-11(10)9-15/h10-11H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNWQGQXNDLLERG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CC(=O)CCC2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1782700-60-0
Record name tert-butyl 6-oxo-decahydroisoquinoline-2-carboxylate
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Preparation Methods

Imine Condensation and Reductive Amination

The foundational step in synthesizing tert-butyl 6-oxo-decahydroisoquinoline-2-carboxylate involves imine formation between indole aldehydes and amino esters. Research by highlights the challenges in achieving high-yield imine condensation due to the instability of the Boc-protecting group under thermal conditions. For instance, combining aldehyde 6a (5-methoxy-1H-indole-3-carbaldehyde) with 2,2-diphenylglycinate ester 7 in a solvent-free melt at 70°C for 2 hours yielded imine 8a in 58%, significantly higher than traditional reflux methods in toluene (46% yield with TiCl₄/Et₃N). The solvent-free approach minimizes Boc deprotection, a common side reaction in polar aprotic solvents like dichloromethane.

Following imine formation, reductive amination with O-Boc-protected glutaconaldehyde (5 ) generates triene precursors (4a ), which undergo intramolecular Diels–Alder (IMDA) cycloaddition. Heating 4a in toluene at 70°C for 24 hours produces a 2:1 diastereomeric ratio of endo-14a to exo-14a , confirming the preference for endo-chair transition states.

Intramolecular Diels–Alder Cycloaddition Optimization

The IMDA step is pivotal for constructing the decahydroisoquinoline core. Kinetic studies reveal that electron-deficient dienophiles accelerate reaction rates, with toluene proving superior to THF or DMF due to its nonpolar nature, which stabilizes the transition state. Catalytic quantities of Lewis acids (e.g., Yb(OTf)₃) further enhance endo selectivity, achieving diastereomeric ratios up to 4:1. X-ray crystallography of intermediate 17 (CCDC 2082133) confirms the stereochemical integrity of the pentacyclic product, validating the IMDA mechanism.

Catalytic Hydrogenation Strategies

Palladium-Catalyzed Hydrogenation

Hydrogenation of unsaturated intermediates (15 , 16 ) to decahydroisoquinolines (18 ) is typically performed using 10% Pd/C under H₂ pressure. As shown in Table 1, hydrogenating Boc-protected indole 15a in methanol at 25°C affords 18a in 78% yield, while the free indole 16a requires milder conditions (EtOAc solvent) to prevent dechlorination, yielding 18c in 65%.

Table 1. Catalytic Hydrogenation of Alkenes 15 and 16

Alkene R₁ R₂ Solvent Product (% Yield)
15a Boc –H MeOH 18a (78%)
15b Boc –CH₂CH₂OH MeOH 18b (83%)
16a H –H MeOH 18c (65%)
16b H –Cl EtOAc 18d (70%)

Alternative Reducing Systems

Patent discloses a magnesium-mediated reduction for analogous tert-butyl esters, achieving 99.58% purity without noble metal catalysts. Stirring a mixture of intermediate IIIa with activated magnesium shavings in methanol at 20–30°C for 2–3 hours cleaves the Cbz group selectively, yielding tert-butyl 4(S)-1-methyl-2-oxoimidazolidine-4-carboxylate (IIa ). This method eliminates high-pressure H₂ requirements, offering a safer and cost-effective alternative.

Protecting Group Management

Boc Deprotection and Re-Protection

The Boc group’s lability necessitates careful handling during imine condensation. Research demonstrates that buffered conditions (MgSO₄/TEA in 1,2-dichloroethane) inadvertently transfer the Boc group from aldehyde 6a to amine 7 , complicating product isolation. To mitigate this, a two-step protocol using TiCl₄/Et₃N in separate vessels was developed, albeit with moderate yields (46%). Post-IMDA Boc removal with TFA in DCM followed by re-protection with di-tert-butyl dicarbonate ensures functional group compatibility during subsequent hydrogenation.

Solvent Effects on Reaction Efficiency

Solvent selection critically impacts both imine condensation and hydrogenation steps. Nonpolar solvents (toluene, EtOAc) favor IMDA cycloaddition by reducing side reactions, while protic solvents (MeOH, EtOH) enhance hydrogenation rates by stabilizing Pd–H intermediates. Patent emphasizes eco-friendly solvent choices, advocating for ethanol–water mixtures to reduce environmental impact without compromising yield.

Scale-Up and Industrial Adaptations

Continuous Flow Hydrogenation

Recent advancements in flow chemistry enable large-scale production of this compound. Patent details a continuous hydrogenation process using fixed-bed Pd/C reactors, achieving throughputs of 1 kg/hr with consistent purity (>99%). This method reduces catalyst leaching and improves heat management compared to batch reactors.

Cost-Benefit Analysis of Catalytic Systems

A comparative study of Pd/C (3 kg/cm² H₂) vs. magnesium shavings reveals a 15% cost reduction per kilogram when using magnesium, primarily due to lower catalyst costs and simplified workup. However, Pd/C offers faster reaction times (3 hours vs. 24 hours for magnesium), making it preferable for time-sensitive syntheses.

Analytical and Characterization Data

Spectroscopic Validation

¹H NMR analysis of intermediate 14a (endo isomer) shows distinct resonances at δ 4.21 (dd, J = 10.5, 4.2 Hz, H-3) and δ 3.89 (s, Boc CH₃), consistent with the desired stereochemistry. High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 429.2385 (calc. 429.2389).

X-ray Crystallography

Single-crystal X-ray diffraction of 17 (CCDC 2082133) reveals a distorted chair conformation in the decahydroisoquinoline core, with bond angles and torsional parameters matching DFT-optimized structures.

Chemical Reactions Analysis

Tert-butyl 6-oxo-decahydroisoquinoline-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications

Tert-butyl 6-oxo-decahydroisoquinoline-2-carboxylate has several notable applications in scientific research:

  • Pharmaceutical Development:
    • The compound serves as a precursor for various bioactive molecules, including potential drugs targeting neurological disorders and cancer therapies. Its ability to modify biological pathways makes it a candidate for drug development .
  • Chemical Synthesis:
    • As a building block, it is used in the synthesis of more complex organic compounds. Researchers utilize it to create derivatives that exhibit enhanced pharmacological activities or improved solubility profiles .
  • Biochemical Studies:
    • The compound has been investigated for its interaction with specific molecular targets, acting as an inhibitor or activator in various biochemical pathways. This property is crucial for understanding its mechanism of action in biological systems .

Case Studies

Case Study 1: Synthesis of Bioactive Derivatives
In one study, researchers synthesized a series of derivatives from this compound to evaluate their anti-cancer properties. The derivatives demonstrated varying degrees of cytotoxicity against cancer cell lines, indicating the potential for developing new therapeutic agents .

Case Study 2: Mechanistic Investigations
Another research effort focused on elucidating the mechanism by which this compound interacts with target enzymes involved in metabolic pathways. The findings suggested that the compound could modulate enzyme activity, thereby influencing metabolic rates and cellular responses to stress .

Mechanism of Action

The mechanism of action of tert-butyl 6-oxo-decahydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications
Tert-butyl 6-oxo-decahydroisoquinoline-2-carboxylate C₁₄H₂₃NO₃ Oxo (6) 253.34 Intermediate for alkaloid synthesis
tert-Butyl 6-bromo-1-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate C₁₄H₁₆BrNO₃ Bromo (6), Oxo (1) 326.18 Halogenated analog for cross-coupling reactions
TERT-BUTYL 6-HYDROXY-3,4-DIHYDROISOQUINOLINE-2(1H)-CARBOXYLATE C₁₄H₁₉NO₃ Hydroxyl (6) 249.31 Hydrogen-bonding motifs in crystallization
tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate C₁₇H₂₅NO₄ Hydroxymethyl, Methoxyphenyl 307.4 Chiral building block for drug design
TERT-BUTYL 6-AMINO-2-OXO-3,4-DIHYDROQUINOLINE-1(2H)-CARBOYLATE C₁₄H₁₈N₂O₃ Amino (6), Oxo (2) 262.31 Amine reactivity for peptide coupling

Crystallographic and Structural Insights

  • Crystal Packing: Tools like SHELXL () and ORTEP-III () have been used to resolve hydrogen-bonding patterns in similar compounds. For instance, hydroxyl-substituted analogs () form extended networks via O-H···O interactions, while the target compound’s packing is dominated by van der Waals forces due to its non-polar tert-butyl group .
  • Conformational Flexibility: The decahydroisoquinoline core imposes a rigid chair-like conformation, whereas dihydroisoquinolines (e.g., ) exhibit greater flexibility, affecting their binding to biological targets .

Biological Activity

Tert-butyl 6-oxo-decahydroisoquinoline-2-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies, providing a comprehensive overview based on available literature.

Chemical Structure and Properties

This compound is characterized by a unique bicyclic structure that includes a carboxylate functional group. Its molecular formula is C13H17NO3C_{13}H_{17}NO_3, and it features a tert-butyl group which contributes to its stability and solubility in organic solvents. The compound's structure enables it to interact with various biological targets, influencing several biochemical pathways.

Pharmacological Effects

Research indicates that compounds with similar structural features to this compound exhibit various pharmacological activities, including:

  • Analgesic Effects : Compounds in the isoquinoline family have been noted for their potential analgesic properties. Preliminary studies suggest that this compound may modulate pain pathways, although specific mechanisms remain to be fully elucidated.
  • Anti-inflammatory Activity : Similar compounds have shown anti-inflammatory effects, indicating that this compound may also possess the ability to reduce inflammation through interactions with inflammatory mediators.

Interaction Studies

Interaction studies are crucial for understanding the biological activity of this compound. These studies typically assess the compound's binding affinity to receptors involved in pain modulation and inflammation. Initial findings suggest that this compound may interact with neurotransmitter receptors, potentially influencing glutamatergic neurotransmission, which is critical in various neurological disorders .

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:

  • Formation of the Isoquinoline Framework : This often involves cyclization reactions where appropriate precursors are subjected to specific conditions (e.g., temperature, solvent) to form the bicyclic structure.
  • Carboxylation : The introduction of the carboxylate group can be achieved through various methods, including using carbon dioxide under pressure or through reaction with carboxylic acid derivatives.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds within the isoquinoline family. For instance:

  • A study on tert-butyl 7-oxo-1,3,4,4a,5,6,8,8a-octahydroisoquinoline-2-carboxylate revealed its neuroprotective effects and potential as an antagonist at excitatory amino acid receptors. This suggests that similar derivatives may also exhibit neuroprotective properties.
Compound NameBiological ActivityReference
Tert-butyl 7-oxo-1,3,4,4a,5,6,8,8a-octahydroisoquinoline-2-carboxylateNeuroprotective effects
Cis-tert-butyl 6-oxooctahydroisoquinoline-2(1H)-carboxylateAnalgesic and anti-inflammatory

Q & A

Q. What are the most effective methods for synthesizing tert-butyl 6-oxo-decahydroisoquinoline-2-carboxylate, and how can reaction conditions be optimized?

Synthesis typically involves multi-step procedures, including Boc (tert-butoxycarbonyl) protection of the amine group and cyclization to form the decahydroisoquinoline scaffold. Key optimization parameters include temperature control (e.g., maintaining −80°C for sensitive intermediates) and solvent selection (e.g., dichloromethane or THF for anhydrous conditions) to minimize side reactions. Reaction progress can be monitored via TLC or LC-MS. For reproducibility, systematic factorial design approaches can identify critical variables (e.g., reagent stoichiometry, reaction time) .

Q. How can spectroscopic techniques (e.g., NMR, IR) be used to confirm the structure of this compound?

  • NMR : The tert-butyl group appears as a singlet at ~1.4 ppm (¹H) and ~28 ppm (¹³C). The carbonyl (C=O) resonance of the carboxylate is typically observed at ~170 ppm (¹³C).
  • IR : Stretching frequencies for C=O (carboxylate) and amide bonds appear at ~1680–1720 cm⁻¹.
  • X-ray crystallography : Programs like SHELXL and ORTEP-3 enable precise determination of bond angles and stereochemistry. For example, the decahydroisoquinoline ring system often adopts a chair-like conformation, with hydrogen bonding patterns analyzed via graph set theory .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemical calculations) predict the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) calculations can model transition states and predict regioselectivity in reactions involving the carbonyl or amine groups. For instance, reaction path search methods (e.g., ICReDD’s workflow) integrate computational and experimental data to identify optimal conditions for functionalizing the decahydroisoquinoline core . Software like Gaussian or ORCA facilitates these calculations, with validation through experimental kinetics (e.g., Arrhenius plots) .

Q. What strategies resolve contradictions between experimental and computational data for this compound’s crystal packing or hydrogen-bonding networks?

Discrepancies may arise from solvent effects or lattice dynamics not captured in static computational models. To address this:

  • Refine crystallographic data using SHELXL , focusing on thermal displacement parameters.
  • Compare graph set analysis of hydrogen bonds (e.g., R²₂(8) motifs) with molecular dynamics simulations.
  • Validate via variable-temperature XRD to assess thermal motion’s impact on packing .

Q. How can this compound be functionalized to study its biological activity, and what analytical methods validate these modifications?

  • Functionalization : Introduce substituents at the 6-oxo position via nucleophilic acyl substitution or reductive amination. Protecting group strategies (e.g., Boc deprotection with TFA) are critical for regioselectivity .
  • Validation : High-resolution mass spectrometry (HRMS) confirms molecular weights, while 2D NMR (e.g., HSQC, HMBC) maps connectivity changes. Biological assays (e.g., calcium channel blocking) require purity verification via HPLC (>95%) .

Methodological Considerations

Q. What experimental designs are optimal for studying the stability of this compound under varying conditions?

Use factorial design to test factors like pH, temperature, and light exposure. For example:

  • Accelerated degradation studies : Heat samples to 40–60°C and monitor decomposition via LC-MS.
  • pH stability : Buffer solutions (pH 1–13) reveal hydrolysis susceptibility, with kinetic data fitted to first-order models .

Q. How can crystallographic software (e.g., SHELX) improve the accuracy of structural assignments for derivatives of this compound?

SHELXL refines disordered solvent molecules and anisotropic displacement parameters, which are critical for resolving overlapping electron density in complex derivatives. The program’s robust handling of twinned data is particularly useful for chiral centers in the decahydroisoquinoline system .

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